molecular formula C11H9ClO B8662056 5-Chloro-2-hydroxymethylnaphthalene

5-Chloro-2-hydroxymethylnaphthalene

Cat. No. B8662056
M. Wt: 192.64 g/mol
InChI Key: LEKYJCYFNIYOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-hydroxymethylnaphthalene is a useful research compound. Its molecular formula is C11H9ClO and its molecular weight is 192.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-hydroxymethylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-hydroxymethylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloro-2-hydroxymethylnaphthalene

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

(5-chloronaphthalen-2-yl)methanol

InChI

InChI=1S/C11H9ClO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6,13H,7H2

InChI Key

LEKYJCYFNIYOGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CO)C(=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.), stirred suspension of 5-chloro-2-naphthoic acid (1.10 g, 5.32 mmol) in THF (10 mL) was added BH3.THF (1M in THF, 7.50 mL, 7.50 mmol) over 10 minutes. The resulting mixture was then heated under reflux for 1 hour 30 minutes, recooled to 0° C., and saturated aqueous K2CO3 (4 mL) was added. H2O (20 mL) was added and the mixture was extracted with ether. The combined extracts were washed with brine, dried (MgSO4), and concentrated to give a pale yellow solid (0.94 g, 97%), m.p. 72°-75° C.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Yield
97%

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